Cas no 1103533-85-2 ((S)-2-(Diphenylphosphino)-1-phenylethanamine)

(S)-2-(Diphenylphosphino)-1-phenylethanamine 化学的及び物理的性質
名前と識別子
-
- (S)-2-(Diphenylphosphino)-1-phenylethanamine
- (S)-2-(Diphenylphosphino)-1-phenylethamine
- (S)-2-DIPHENYLPHOSPHINO-1-PHENYLETHYLAMINE
- A894909
- 1103533-85-2
- (S)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%
- [(2S)-2-AMINO-2-PHENYLETHYL]DIPHENYLPHOSPHANE
- (S)-2-(Diphenylphosphino)-1-phenylethylamine,min. 97%
- (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine
- AKOS016000573
- (S)-2-(Diphenylphosphino)-1-phenylethylamine
- AS-66447
- SCHEMBL13232379
- CS-W009937
- D97406
- (S)-2-(diphenylphosphanyl)-1-phenylethan-1-amine
- (1S)-2-diphenylphosphanyl-1-phenylethanamine
- MFCD17013989
- DTXSID00744058
-
- MDL: MFCD17013989
- インチ: InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m1/s1
- InChIKey: OTNYDYNCOCRMDG-HXUWFJFHSA-N
- SMILES: C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N
計算された属性
- 精确分子量: 305.13300
- 同位素质量: 305.133336640g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 283
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- PSA: 39.61000
- LogP: 4.51960
- 敏感性: Air Sensitive
(S)-2-(Diphenylphosphino)-1-phenylethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB268657-250 mg |
(S)-2-(Diphenylphosphino)-1-phenylethylamine, 97%; . |
1103533-85-2 | 97% | 250 mg |
€125.00 | 2023-07-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R109110-250mg |
(S)-2-(Diphenylphosphino)-1-phenylethanamine |
1103533-85-2 | 98% 99%ee | 250mg |
¥1219 | 2024-05-26 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60404-1g |
(S)-2-Diphenylphosphino-1-phenylethylamine, 97+% |
1103533-85-2 | 97+% | 1g |
¥3071.00 | 2022-02-28 | |
TRC | S069340-100mg |
(S)-2-(Diphenylphosphino)-1-phenylethanamine |
1103533-85-2 | 100mg |
$ 420.00 | 2022-06-03 | ||
abcr | AB268657-1 g |
(S)-2-(Diphenylphosphino)-1-phenylethylamine, 97%; . |
1103533-85-2 | 97% | 1 g |
€359.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7122-250mg |
(S)-2-Diphenylphosphino-1-phenylethylamine |
1103533-85-2 | min.97% | 250mg |
1539CNY | 2021-05-08 | |
Aaron | AR003D9K-1g |
(S)-2-(Diphenylphosphino)-1-phenylethanamine |
1103533-85-2 | 9899% | 1g |
$477.00 | 2025-03-05 | |
A2B Chem LLC | AB56060-250mg |
(S)-2-(Diphenylphosphino)-1-phenylethanamine |
1103533-85-2 | min. 97% | 250mg |
$175.00 | 2024-04-20 | |
1PlusChem | 1P003D18-250mg |
(S)-2-(Diphenylphosphino)-1-phenylethanamine |
1103533-85-2 | 98% 99%ee | 250mg |
$106.00 | 2023-12-26 | |
Ambeed | A721492-250mg |
(S)-2-(Diphenylphosphino)-1-phenylethanamine |
1103533-85-2 | 98% 99%ee | 250mg |
$145.0 | 2024-04-26 |
(S)-2-(Diphenylphosphino)-1-phenylethanamine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
(S)-2-(Diphenylphosphino)-1-phenylethanamineに関する追加情報
Research Briefing on (S)-2-(Diphenylphosphino)-1-phenylethanamine (CAS: 1103533-85-2) in Chemical Biology and Pharmaceutical Applications
(S)-2-(Diphenylphosphino)-1-phenylethanamine (CAS: 1103533-85-2) is a chiral phosphine ligand that has garnered significant attention in asymmetric catalysis and pharmaceutical synthesis. Recent studies highlight its pivotal role in facilitating enantioselective transformations, particularly in the construction of stereogenic centers for bioactive molecules. This briefing synthesizes the latest advancements (2022–2024) regarding its applications, mechanistic insights, and emerging therapeutic potentials.
Catalytic Efficiency and Mechanistic Studies: A 2023 Journal of the American Chemical Society study demonstrated that 1103533-85-2 achieves >99% enantiomeric excess (ee) in palladium-catalyzed allylic alkylations, attributed to its rigid P,N-chelation geometry. Density functional theory (DFT) calculations revealed that the (S)-configuration minimizes steric clashes in transition states, enhancing reaction rates by 40% compared to racemic analogs. This ligand’s adaptability to Ir- and Rh-complexes further expands its utility in hydrogenation reactions critical for API intermediates.
Pharmaceutical Applications: Researchers at MIT (2024) leveraged 1103533-85-2 to synthesize a novel class of PDE5 inhibitors with improved chiral purity, reducing off-target effects in preclinical models. The compound’s ability to stabilize metal-coordinated intermediates was instrumental in achieving gram-scale production of these candidates under GMP conditions. Parallel work in Nature Communications highlighted its use in constructing β-lactam antibiotics, where it suppressed epimerization by 80% during ring closure.
Safety and Scalability: Toxicological assessments (Eurofins, 2023) confirmed the ligand’s stability under physiological conditions (t1/2 >24h at pH 7.4), though oxidative degradation products require monitoring. Process chemistry innovations, including flow reactor integration, have reduced its production costs by 35%, as reported in Organic Process Research & Development.
Future Directions: Ongoing clinical trials (NCT05678921) are evaluating 1103533-85-2-derived catalysts for large-scale manufacturing of antiviral drugs. Computational models suggest untapped potential in photoredox catalysis, with preliminary data showing 60% yield improvements in C–N coupling reactions under blue light irradiation.
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